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Compound of Interest

Compound Name: Sofosbuvir impurity M

Cat. No.: B8082611 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, origin, and

analytical methodologies related to Sofosbuvir impurity M. As an essential aspect of drug

quality and safety, understanding the impurity profile of active pharmaceutical ingredients

(APIs) like Sofosbuvir is paramount. This document consolidates available scientific information

to serve as a valuable resource for professionals in the pharmaceutical industry.

Introduction to Sofosbuvir and its Impurities
Sofosbuvir is a direct-acting antiviral medication used to treat chronic hepatitis C infection. It is

a nucleotide analog that, upon metabolic activation, inhibits the hepatitis C virus (HCV) NS5B

RNA-dependent RNA polymerase, an enzyme essential for viral replication. The synthesis of

Sofosbuvir is a complex multi-step process that can lead to the formation of various impurities,

including diastereomers and degradation products. Regulatory agencies require stringent

control and characterization of these impurities to ensure the safety and efficacy of the final

drug product.

Discovery and Structural Elucidation of Sofosbuvir
Impurity M
Sofosbuvir impurity M is a known process-related impurity and potential degradation product

of Sofosbuvir. There is some discrepancy in the publicly available data regarding its precise
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structure.

Commercial Supplier Data:

Several chemical suppliers identify Sofosbuvir impurity M by CAS number 2095551-10-1,

with a molecular formula of C22H30N3O10P and a molecular weight of 527.47 g/mol .[1][2][3]

The systematic name provided is propan-2-yl 2-[[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-4-

methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate.[2][4] However, this

structure and name notably lack the fluorine atom that is a critical component of the Sofosbuvir

molecule.

Forced Degradation Studies Data:

A more plausible structure for an impurity with a similar mass has been identified in forced

degradation studies of Sofosbuvir under oxidative stress.[4] This product has a molecular

weight of 527.15 g/mol and a molecular formula of C22H27FN3O9P.[4][5] The proposed

structure is (S)-isopropyl 2-((S)-(((2R, 4S, 5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-

fluoro-4-methyl-3-oxotetrahydrofuran-2-yl)methoxy)(phenoxy)phosphorylamino)propanoate.[4]

[5] This structure is consistent with being a derivative of Sofosbuvir as it retains the core

structural elements, including the fluorine atom. The formation of a keto group on the sugar

moiety is a result of oxidation.

Given the evidence from the forced degradation study, it is highly probable that the structure

identified under oxidative stress represents the actual structure of the impurity, and the

information from some commercial suppliers might be inaccurate. For the remainder of this

guide, "Sofosbuvir Impurity M" will refer to the fluorinated structure identified in the

degradation study.

Table 1: Physicochemical Properties of Sofosbuvir Impurity M

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b8082611?utm_src=pdf-body
https://www.biosynth.com/p/VID55110/2095551-10-1-sofosbuvir-impurity-m
https://d-nb.info/1244152633/34
https://www.guidechem.com/encyclopedia/sofosbuvir-impurity-m-dic2954365.html
https://d-nb.info/1244152633/34
https://www.scirp.org/journal/paperinformation?paperid=71906
https://www.scirp.org/journal/paperinformation?paperid=71906
https://www.scirp.org/journal/paperinformation?paperid=71906
https://www.jstage.jst.go.jp/article/cpb/70/12/70_c22-00639/_html/-char/ja
https://www.scirp.org/journal/paperinformation?paperid=71906
https://www.jstage.jst.go.jp/article/cpb/70/12/70_c22-00639/_html/-char/ja
https://www.benchchem.com/product/b8082611?utm_src=pdf-body
https://www.benchchem.com/product/b8082611?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8082611?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference

CAS Number 2095551-10-1 [1][2][3]

Molecular Formula
C22H27FN3O9P (from

degradation study)
[4][5]

Molecular Weight
527.15 g/mol (from

degradation study)
[4][5]

Systematic Name

(S)-isopropyl 2-((S)-(((2R, 4S,

5R)-5-(2,4-dioxo-3,4-

dihydropyrimidin-1(2H)-yl)-4-

fluoro-4-methyl-3-

oxotetrahydrofuran-2-

yl)methoxy)

(phenoxy)phosphorylamino)pr

opanoate

[4][5]

Origin and Formation Pathway of Sofosbuvir
Impurity M
The primary origins of Sofosbuvir Impurity M are believed to be twofold: as a by-product of

the synthetic process and as a degradation product.

3.1. Synthetic Origin:

The synthesis of Sofosbuvir involves the formation of a phosphoramidate linkage, a step that is

known to be sensitive and can lead to the formation of diastereomers and other related

impurities.[6][7] The complex stereochemistry of the Sofosbuvir molecule, with multiple chiral

centers, makes the synthesis challenging and prone to the formation of stereoisomers.[8] While

a specific synthetic step leading directly to Impurity M has not been definitively published, it is

plausible that it arises from side reactions or the use of starting materials containing related

impurities.

3.2. Degradation Pathway:
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Forced degradation studies have demonstrated that Sofosbuvir is susceptible to degradation

under various stress conditions, including acidic, basic, and oxidative environments.[4][9] The

formation of an impurity with a mass and molecular formula consistent with Impurity M has

been specifically observed under oxidative stress, for instance, upon exposure to hydrogen

peroxide.[4][5]

The proposed pathway for the formation of Impurity M via oxidative degradation is illustrated

below. This pathway involves the oxidation of the secondary alcohol on the sugar moiety of

Sofosbuvir to a ketone.

Sofosbuvir
Oxidative Stress

(e.g., H₂O₂)
Exposure Sofosbuvir Impurity M

(Keto-derivative)

Oxidation of
secondary alcohol

Click to download full resolution via product page

Caption: Proposed formation pathway of Sofosbuvir Impurity M via oxidative degradation.

Analytical Methodologies for Detection and
Quantification
The detection and quantification of Sofosbuvir and its impurities are typically performed using

reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection.[2][10]

[11]

4.1. Experimental Protocol: RP-HPLC for Sofosbuvir and Impurities

The following is a representative experimental protocol compiled from various published

methods for the analysis of Sofosbuvir and its impurities.

Table 2: Representative RP-HPLC Method Parameters
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Parameter Condition Reference

Column
C18 (e.g., Agilent Eclipse XDB-

C18, 4.6 × 250 mm, 5 µm)
[2][10]

Mobile Phase

Acetonitrile and 0.1%

Trifluoroacetic Acid in Water

(50:50, v/v)

[2]

Flow Rate 1.0 mL/min [9]

Detection UV at 260 nm [2][10]

Injection Volume 10-20 µL -

Column Temperature
Ambient or controlled (e.g., 25

°C)
-

4.2. Method Validation Parameters:

A validated analytical method for the quantification of Sofosbuvir and its impurities should

demonstrate specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of

quantitation (LOQ).

Table 3: Typical Validation Parameters for Sofosbuvir Impurity Analysis

Parameter Typical Range/Value Reference

Linearity Range (Impurity) 10-30 µg/mL [2][10]

LOD (Impurity) 0.03% (0.12 µg) [2][10]

LOQ (Impurity) 1.50% (0.375 µg) [2][10]

Retention Time (Sofosbuvir) ~3.674 min [2][10]

Retention Time (Impurity) ~5.704 min [2][10]

4.3. Experimental Workflow:
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The general workflow for the analysis of Sofosbuvir and its impurities in a drug substance or

product is outlined below.

Sample Preparation

HPLC Analysis

Data Processing

Sofosbuvir Drug Substance
or Product

Dissolve in Diluent
(e.g., Mobile Phase)

Filter through 0.45 µm
membrane

Inject into HPLC System

Chromatographic Separation
(C18 column)

UV Detection at 260 nm

Peak Integration and
Quantification

Report Results
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Caption: General experimental workflow for the analysis of Sofosbuvir impurities.

Quantitative Data
There is a lack of publicly available data on the specific quantitative levels of Sofosbuvir
Impurity M found in commercial batches of the drug substance or product. The limits for

impurities are typically controlled according to ICH guidelines, with specific thresholds for

reporting, identification, and qualification.

Conclusion
Sofosbuvir Impurity M is a relevant impurity in the context of Sofosbuvir quality control. While

there is some ambiguity in the publicly available structural information, evidence from forced

degradation studies points towards a fluorinated keto-derivative of Sofosbuvir. This impurity can

likely be formed during both the synthesis and degradation of the API. Its detection and

quantification can be reliably achieved using validated RP-HPLC methods. Further studies to

definitively confirm the structure of the impurity with CAS number 2095551-10-1 and to

establish its prevalence in commercial batches would be beneficial for the pharmaceutical

industry. This guide provides a solid foundation for researchers and drug development

professionals working with Sofosbuvir to understand and control this critical impurity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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